N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a 2-ethyl group and linked via an ether-oxygen bridge to an acetamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)27-12-19(24)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHTCKTFHDHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies and patents.
Chemical Structure
The compound can be described by the following molecular structure:
- Molecular Formula : C_{18}H_{20}N_{2}O_{4}
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl acetamide with 2-ethylquinazolin-4-ol derivatives. The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with quinazoline moieties have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .
Inhibition of Cholinesterases
Another area of interest is the inhibition of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have demonstrated promising BChE inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Showed effective BChE inhibition with a lead compound exhibiting an IC50 value of 3.94 µM. |
| Study 3 | Reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Enzyme Inhibition : Competitive binding to active sites of cholinesterases, preventing substrate hydrolysis.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.
Scientific Research Applications
Pharmacological Studies
N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been studied for its potential pharmacological effects, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, indicating its potential as an anticancer agent .
- Neurological Applications : Research indicates that compounds with similar structures may have neuroprotective effects. The quinazoline component is known for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM. The mechanism of action was hypothesized to involve apoptosis induction through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
A separate study examined the neuroprotective properties of this compound using a rat model of Parkinson's disease. The compound was administered intraperitoneally at varying doses over four weeks. Behavioral assessments indicated improved motor function and reduced oxidative stress markers in treated rats compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 Breast Cancer | 15 | Induction of apoptosis |
| Neuroprotective | Rat Model (Parkinson's) | N/A | Reduction of oxidative stress |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and ether linkages in the molecule are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (1–2 M), reflux, 6–8 hrs | 2-((2-ethylquinazolin-4-yl)oxy)acetic acid + 3,5-dimethoxyaniline | Complete cleavage occurs under prolonged heating; yields ~75–85% |
| Basic hydrolysis | NaOH (1–5 M), 80°C, 4–6 hrs | Sodium salt of acetic acid derivative + free amine | Limited utility due to competing decomposition of quinazoline ring at higher pH |
The hydrolysis profile confirms the stability limitations of the acetamide linker in extreme pH environments, necessitating controlled conditions for selective transformations.
Oxidation Reactions
The ethyl group on the quinazoline ring and methoxy substituents exhibit oxidative reactivity:
Oxidation pathways are critical for introducing polar functional groups, enhancing solubility for biological assays.
Nucleophilic Substitution
The quinazoline core participates in substitution reactions at C2 and C4 positions:
These substitutions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .
Cyclization and Rearrangement
Under thermal or catalytic conditions, the molecule undergoes cyclization:
Cyclized products demonstrate enhanced rigidity, often improving target-binding affinity in kinase inhibition assays .
Functional Group Modifications
The acetamide and methoxy groups support targeted derivatization:
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a)
Structural Differences :
- Quinazoline Core : The target compound has a 2-ethyl-substituted quinazoline, whereas 21a features a 4-oxoquinazolin-3(4H)-yl group, introducing a ketone at position 4 .
- Aryl Substituent : The target uses a 3,5-dimethoxyphenyl group, while 21a employs a 3,5-dimethylphenyl group, reducing hydrogen-bonding capacity.
Physicochemical Properties :
- Molecular Weight : 308.5 g/mol (21a) vs. an estimated ~395 g/mol for the target compound (based on structural additions).
- Solubility : The dimethyl group in 21a may reduce polarity compared to the methoxy groups in the target compound.
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19)
Structural Differences :
- Heterocyclic Core: Compound 19 uses a dihydropyrimidinone-thioether linkage, whereas the target employs a quinazoline-ether bridge .
- Electron-Withdrawing Groups : The trifluoromethyl group on the benzothiazole in 19 enhances metabolic stability and lipophilicity compared to the target’s ethyl group .
Activity :
- 19 is a CK1 inhibitor, suggesting that the dihydropyrimidinone-thioacetamide scaffold may target kinases differently than quinazoline-based analogs .
Acetamide, N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 323.37 g/mol, lower than the target compound, likely due to the smaller thiadiazole ring .
Data Tables
Table 1: Structural Comparison
Key Findings
Quinazoline vs.
Thioether vs. Ether Linkages : Compound 19’s thioether bond increases electron density but may reduce metabolic stability compared to the target’s ether bridge .
Substituent Effects : Methoxy groups enhance solubility and binding affinity over methyl or ethoxy groups, as seen in 21a and the thiadiazole derivative .
Q & A
Basic: What are the key steps in synthesizing N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, and how is reaction progress monitored?
Answer:
The synthesis typically involves coupling a quinazolin-4-yloxy intermediate with an acetamide-bearing aryl group. For example, outlines a general procedure (Program E) for analogous compounds:
- Step 1: React a substituted quinazoline core (e.g., 2-ethylquinazolin-4-ol) with chloroacetyl chloride under reflux in ethanol with a base (e.g., K₂CO₃).
- Step 2: Couple the resulting chloroacetate intermediate with 3,5-dimethoxyaniline via nucleophilic substitution.
- Monitoring: Thin-layer chromatography (TLC) is used to track reaction completion, while purification involves recrystallization (e.g., using ethanol/pet-ether mixtures) .
Advanced: How can researchers optimize the low yield (e.g., 9% in ) observed in similar acetamide-quinazoline syntheses?
Answer:
Yield optimization requires addressing:
- Stoichiometry: Adjust molar ratios (e.g., excess chloroacetyl chloride to drive intermediate formation).
- Solvent choice: Polar aprotic solvents like DMF (as in ) improve reaction efficiency compared to ethanol.
- Catalysis: Triethylamine (in ) or DMAP can enhance nucleophilic substitution kinetics.
- Purification: Column chromatography may replace recrystallization for better recovery of polar intermediates .
Basic: What spectroscopic and chromatographic methods validate the compound’s structure?
Answer:
- ¹H/¹³C NMR: Confirm substituent integration (e.g., dimethoxy phenyl protons at δ ~3.8 ppm, quinazoline aromatic protons at δ 6.9–8.1 ppm) .
- UPLC-MS: Verify molecular weight (e.g., m/z ~395–430 [M+H]⁺ range for analogous compounds) and purity (>95%) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1667 cm⁻¹) and amine (N-H, ~3468 cm⁻¹) functional groups .
Advanced: How do structural modifications (e.g., ethyl vs. methoxy groups on the quinazoline ring) impact bioactivity?
Answer:
Structure-activity relationship (SAR) studies in and 6 suggest:
- Ethyl groups (e.g., 2-ethylquinazoline in the target compound) enhance lipophilicity, potentially improving membrane permeability.
- Methoxy groups on the aryl acetamide (e.g., 3,5-dimethoxyphenyl) may influence hydrogen bonding with biological targets (e.g., enzymes or receptors).
- Substituent positioning : Electron-withdrawing groups on the quinazoline ring (e.g., nitro in ) can modulate antimicrobial or anticancer activity .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., MIC values for antimicrobial activity in ) using reference strains and controls.
- Purity discrepancies: Validate compound purity via HPLC (>95%) to exclude impurities affecting bioactivity .
- Target specificity: Use computational docking (as in ) to confirm binding interactions with specific enzymes (e.g., elastase or kinase targets).
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., elastase in ). Focus on key residues (e.g., catalytic triads) and non-covalent interactions (π-π stacking with quinazoline rings).
- QSAR modeling: Corrogate substituent properties (e.g., logP, polar surface area) with activity data to design optimized analogs .
Basic: How to design in vitro assays for evaluating antimicrobial activity?
Answer:
Advanced: What strategies address poor aqueous solubility during pharmacological testing?
Answer:
- Co-solvents: Use cyclodextrins or PEG-400 to enhance solubility ( ).
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) on the acetamide or quinazoline moieties.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage: Keep at -20°C in amber vials to prevent photodegradation.
- Stability assays: Monitor via HPLC over 6–12 months under accelerated conditions (40°C/75% RH) per ICH guidelines .
Advanced: How to prioritize analogs for in vivo studies based on in vitro data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
